(Benzene)tricarbonylchromium
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Overview
Description
Preparation Methods
(Benzene)tricarbonylchromium was first reported in 1957 by Fischer and Öfele, who prepared the compound by the carbonylation of bis(benzene)chromium. They obtained mainly chromium carbonyl (Cr(CO)₆) and traces of Cr(C₆H₆)(CO)₃. The synthesis was optimized through the reaction of Cr(CO)₆ and Cr(C₆H₆)₂. For commercial purposes, a reaction of Cr(CO)₆ and benzene is used:
Cr(CO)6+C6H6→Cr(C6H6)(CO)3+3CO
This reaction is typically carried out in an inert atmosphere to prevent oxidation .
Chemical Reactions Analysis
(Benzene)tricarbonylchromium undergoes various types of reactions, including:
Nucleophilic Addition: The aromatic ring of this compound is more electrophilic than benzene itself, allowing it to undergo nucleophilic addition reactions.
Hydrogenation: It is a useful catalyst for the hydrogenation of 1,3-dienes, resulting in the 1,4-addition of hydrogen to form alkenes.
Substitution: The compound can undergo substitution reactions with various reagents, such as trimethylsilyl chloride.
Scientific Research Applications
(Benzene)tricarbonylchromium has several scientific research applications:
Organic Synthesis: It is used as a reagent in organic synthesis due to its ability to undergo nucleophilic addition reactions.
Catalysis: It serves as a catalyst for the hydrogenation of 1,3-dienes and other reactions.
Material Science: The compound is used in the preparation of various organometallic complexes that have applications in material science.
Biological Studies:
Mechanism of Action
The mechanism by which (benzene)tricarbonylchromium exerts its effects involves the coordination of the chromium atom with the benzene ring and the three carbonyl ligands. This coordination increases the electrophilicity of the benzene ring, making it more reactive towards nucleophiles. The compound can also act as a catalyst by facilitating the addition of hydrogen to dienes, resulting in the formation of alkenes .
Comparison with Similar Compounds
(Benzene)tricarbonylchromium can be compared with other similar compounds, such as:
(Cyclopentadienyl)tricarbonylmanganese: This compound has a similar “piano stool” geometry but with a cyclopentadienyl ligand instead of benzene.
(Arene)tricarbonylchromium Complexes: These complexes have various arene ligands instead of benzene, such as 1,3-benzodioxane.
(Benzene)tricarbonylmolybdenum: This compound is similar but contains molybdenum instead of chromium.
This compound is unique due to its specific reactivity and applications in organic synthesis and catalysis.
Properties
Molecular Formula |
C9H6CrO3+6 |
---|---|
Molecular Weight |
214.14 g/mol |
IUPAC Name |
benzene;carbon monoxide;chromium(6+) |
InChI |
InChI=1S/C6H6.3CO.Cr/c1-2-4-6-5-3-1;3*1-2;/h1-6H;;;;/q;;;;+6 |
InChI Key |
OWQVYADSJVILAH-UHFFFAOYSA-N |
Canonical SMILES |
[C-]#[O+].[C-]#[O+].[C-]#[O+].C1=CC=CC=C1.[Cr+6] |
Origin of Product |
United States |
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